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Methyl 4-phenylbutanoate

Flavor Chemistry Sensory Analysis Food Science

Methyl 4-phenylbutanoate (CAS 2046-17-5), also known as Methyl 4-phenylbutyrate, is a benzenoid fatty acid methyl ester (C11H14O2, MW 178.23) characterized by a colorless to pale yellow liquid appearance. It is a recognized flavoring agent with a defined JECFA specification (JECFA No.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 2046-17-5
Cat. No. B1331465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-phenylbutanoate
CAS2046-17-5
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCOC(=O)CCCC1=CC=CC=C1
InChIInChI=1S/C11H14O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
InChIKeyYRYZGVBKMWFWGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils;  Slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-phenylbutanoate (CAS 2046-17-5): A Regulatory-Compliant Flavoring Agent and Research Precursor with Defined Physical Specifications


Methyl 4-phenylbutanoate (CAS 2046-17-5), also known as Methyl 4-phenylbutyrate, is a benzenoid fatty acid methyl ester (C11H14O2, MW 178.23) characterized by a colorless to pale yellow liquid appearance . It is a recognized flavoring agent with a defined JECFA specification (JECFA No. 1464) and FEMA GRAS status (FEMA No. 2739) [1][2]. Its physicochemical properties, including a boiling point of 258-259°C (760 mmHg), a specific gravity range of 0.996-1.002 at 25°C, and a LogP of 2.77, are well-documented in technical datasheets and authoritative databases [3][4]. This compound serves both as an organoleptic ingredient and as a versatile intermediate, notably in the synthesis of 2-hydroxyimino-4-phenylbutanoic acid methyl ester as described in patent literature .

The Procurement Imperative for Methyl 4-phenylbutanoate: Why Analogs Like Methyl Cinnamate and 4-Phenylbutyric Acid Are Not Interchangeable


Substituting Methyl 4-phenylbutanoate with closely related analogs introduces unacceptable risks in both flavor applications and pharmaceutical research. In flavor science, while Methyl cinnamate and Methyl hydrocinnamate share a similar aromatic context, they are documented to exhibit different 'power' and organoleptic profiles, rendering simple interchange a compromise to product integrity [1]. In a biological context, the free acid, 4-phenylbutyrate, is a well-documented histone deacetylase (HDAC) inhibitor, whereas its methyl ester, Methyl 4-phenylbutanoate, serves a distinct role, often as a model substrate or a neutral prodrug precursor with vastly different pharmacokinetic and pharmacodynamic properties [2]. Furthermore, regulatory compliance, such as adherence to JECFA or FEMA standards for food use, is compound-specific and cannot be assumed for non-listed analogs. Therefore, the selection of Methyl 4-phenylbutanoate must be based on its specific, verifiable performance and regulatory data, not class-level assumptions.

Quantitative Differentiation of Methyl 4-phenylbutanoate (CAS 2046-17-5): A Comparative Evidence Analysis for Informed Sourcing


Flavor Profile Distinction: Methyl 4-phenylbutanoate vs. Methyl Cinnamate and Methyl Hydrocinnamate in Strawberry Imitations

In flavor compositions, Methyl 4-phenylbutanoate is empirically noted to perform a different role compared to Methyl cinnamate and Methyl hydrocinnamate. Vendor technical descriptions state it 'seems to do a better job' as a modifier in strawberry imitation flavors, but with the explicit caveat that it lacks the same 'power' (i.e., odor intensity/impact) as Methyl cinnamate and Methyl hydrocinnamate [1]. This is a qualitative but critical distinction for flavorists, indicating it provides a more nuanced, blended character rather than a dominant top note.

Flavor Chemistry Sensory Analysis Food Science

Comparative HDAC Inhibition: 4-Phenylbutyrate (Free Acid) vs. Structural Analogs in Murine Erythroleukemia Cells

In a direct comparative study, 4-phenylbutyrate (the free acid) was identified as a more effective inhibitor of histone deacetylase (HDAC) and a more potent inducer of histone acetylation than a panel of structural analogs. These analogs included 2-phenylbutyrate, 3-phenylbutyrate, cinnamate, methoxycinnamate, 2-phenoxybutyrate, and phenoxyacetate [1][2]. This class-level inference establishes the 4-phenylbutyrate scaffold as uniquely active among closely related molecules, which is relevant for researchers seeking a biologically inert or chemically distinct ester form (Methyl 4-phenylbutanoate) for use as a negative control, a pro-drug, or a synthetic intermediate where this biological activity is to be avoided or later exploited.

Epigenetics Cancer Biology HDAC Inhibition

Regulatory Usage Levels: FEMA-Defined Limits for Methyl 4-phenylbutanoate in Food Applications

Methyl 4-phenylbutanoate has defined maximum usage levels in various food categories as established by the Flavor and Extract Manufacturers Association (FEMA) [1][2]. These quantitative limits provide a clear and actionable specification for formulators, ensuring regulatory compliance and consumer safety. The values are specific to this compound and cannot be extrapolated to non-listed analogs.

Food Safety Regulatory Science Flavor Chemistry

Physical Property Specifications: JECFA Grade Methyl 4-phenylbutanoate

The JECFA specification for Methyl 4-phenylbutyrate provides a set of quantitative physical property ranges that define its identity and purity for use as a flavoring agent [1]. These include a minimum assay of 97%, a specific gravity of 0.996-1.002, a refractive index of 1.483-1.489, and a maximum acid value of 1. These specifications serve as a baseline for quality assessment and ensure batch-to-batch consistency, which is not guaranteed with non-standardized analogs.

Analytical Chemistry Quality Control Chemical Specification

Lipophilicity Comparison: LogP of Methyl 4-phenylbutanoate vs. Its Free Acid

Methyl 4-phenylbutanoate exhibits significantly higher lipophilicity compared to its free acid, 4-phenylbutyric acid. The ester has a reported LogP of 2.77 [1], whereas the free acid has a predicted LogP of approximately 1.6 [2]. This 1.1 Log unit difference translates to roughly a 12-fold higher partition coefficient (octanol/water) for the ester, indicating substantially greater membrane permeability. This property is critical for applications where cellular uptake or blood-brain barrier penetration is a consideration.

Medicinal Chemistry ADME Prediction Physicochemical Property

Synthetic Utility: Methyl 4-phenylbutanoate as a Precursor in Patented Pyruvate Compound Synthesis

Methyl 4-phenylbutanoate is a key starting material in a patented synthesis route for producing pyruvic acid derivatives. The patent (JPH10168035A) specifically describes the use of this methyl ester in a multi-step process, reacting it with a beta-ketoester to form a diketo compound, which is subsequently converted to valuable alpha-oximino esters like 2-hydroxyimino-4-phenylbutanoic acid methyl ester . This application is not described for its closest homologs (e.g., methyl 3-phenylpropionate) in this specific patent context.

Organic Synthesis Process Chemistry Patent Literature

Defined Use-Cases for Methyl 4-phenylbutanoate (CAS 2046-17-5) Based on Verified Performance Data


Formulation of FEMA-Compliant Strawberry and Honey Flavors

Procurement for food and beverage flavor applications where a subtle, authentic strawberry character is desired over a dominant, perfumey cinnamate note. The compound's defined FEMA usage limits (e.g., 1.4 mg/kg in baked goods) and JECFA specifications ensure regulatory compliance and batch-to-batch consistency, as per the data from authoritative databases [1][2].

Use as a Negative Control or Inert Prodrug in HDAC Inhibition Studies

Selection for epigenetic research requiring a molecule with the 4-phenylbutyrate scaffold but lacking the potent HDAC inhibitory activity of the free acid. The class-level biological activity data shows that while the 4-phenylbutyrate scaffold is uniquely active among analogs, the methyl ester is a distinct chemical entity used in synthetic pathways [3].

Synthesis of 2-Hydroxyimino-4-phenylbutanoic Acid Methyl Ester via Patented Route

Sourcing as a specific precursor in a patented multi-step synthesis for pyruvic acid derivatives. This application is directly supported by patent literature (JPH10168035A) which specifies the use of Methyl 4-phenylbutanoate in this pathway, a role not described for its closest homologs .

Development of Formulations Requiring Enhanced Membrane Permeability

Procurement for medicinal chemistry or cell biology studies where a higher LogP is advantageous for passive diffusion across cell membranes. The measured LogP of 2.77 for the methyl ester represents a ~12-fold increase in lipophilicity compared to the free acid (LogP ≈ 1.6), as supported by cross-comparable data [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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